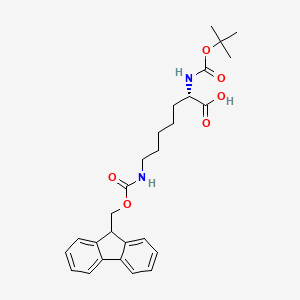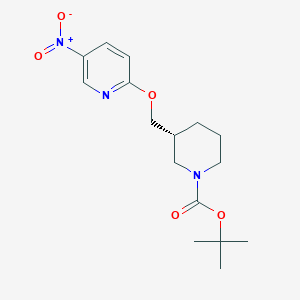
Ethyl 5-chloro-2-fluoro-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups, and the carboxylic acid group is esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-2-fluoro-3-methylbenzoate typically involves the esterification of 5-chloro-2-fluoro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-2-fluoro-3-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Lithium aluminum hydride in dry ether is commonly used for the reduction of the ester group.
Oxidation: Potassium permanganate in an acidic medium is used for the oxidation of the methyl group.
Major Products:
Substitution: Products with different functional groups replacing the chlorine or fluorine atoms.
Reduction: Ethyl 5-chloro-2-fluoro-3-methylbenzyl alcohol.
Oxidation: 5-chloro-2-fluoro-3-methylbenzoic acid.
Scientific Research Applications
Ethyl 5-chloro-2-fluoro-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-2-fluoro-3-methylbenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Ethyl 5-chloro-2-fluoro-3-methylbenzoate can be compared with other similar compounds such as:
- Ethyl 2-chloro-5-fluoro-3-methylbenzoate
- Ethyl 2-chloro-3-fluoro-5-methylbenzoate
These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique arrangement of chlorine, fluorine, and methyl groups in this compound can result in distinct chemical properties and reactivity, making it valuable for specific applications.
Properties
Molecular Formula |
C10H10ClFO2 |
|---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
ethyl 5-chloro-2-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C10H10ClFO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3H2,1-2H3 |
InChI Key |
DLWDDTWMMFIENZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


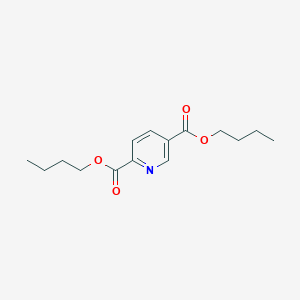
![(R)-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid](/img/structure/B14033819.png)
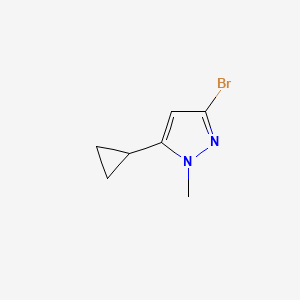
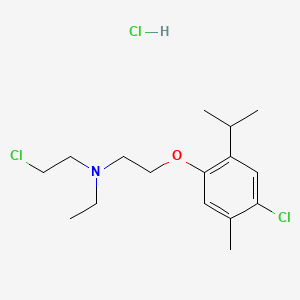

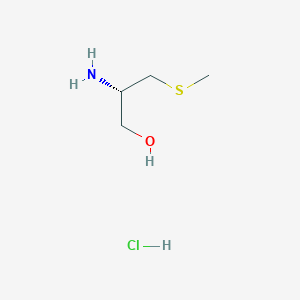
![[4-(5-Bromopyridin-2-yl)phenyl]methanol](/img/structure/B14033862.png)
![Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14033870.png)
![[1,1'-Biphenyl]-4-sulfonamide, 4'-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14033876.png)


